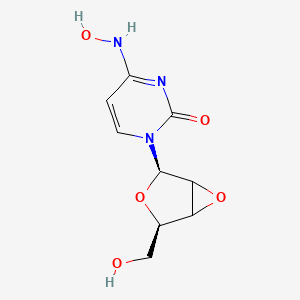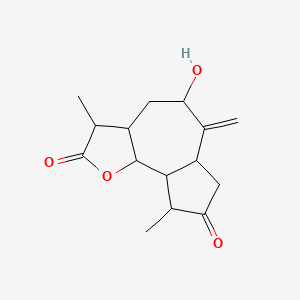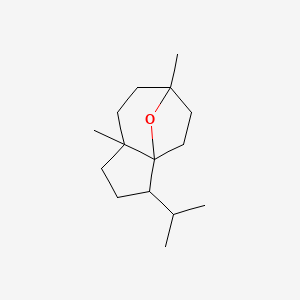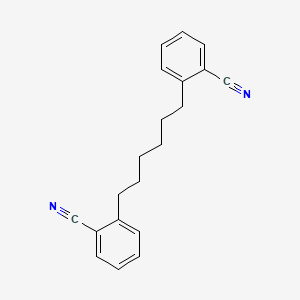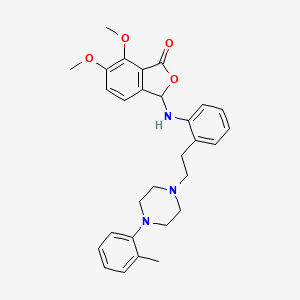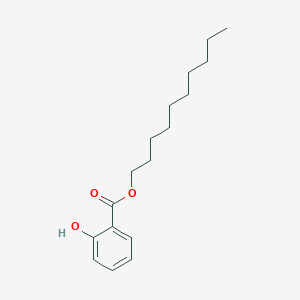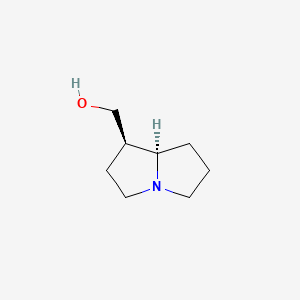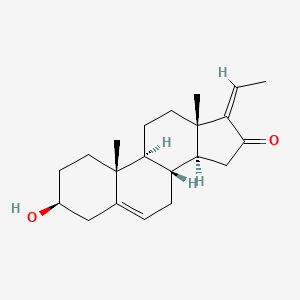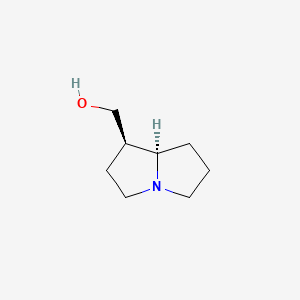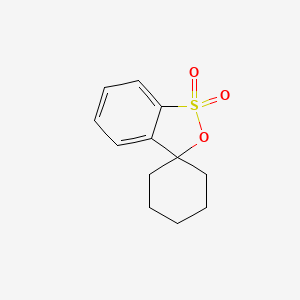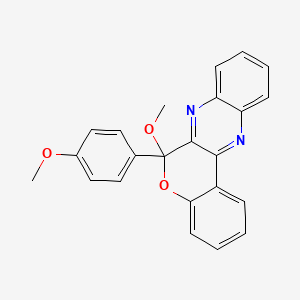
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structural features, which include a chromenoquinoxaline core substituted with methoxy groups. It has a molecular weight of 370.401 g/mol and a density of 1.33 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline typically involves the condensation of 3-hydroxy-4-methoxyflavone with o-phenylenediamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydrochromenoquinoxalines .
Scientific Research Applications
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism by which 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-6-phenyl-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-hydroxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-chloro-phenyl)-6H-chromeno(3,4-b)quinoxaline
Uniqueness
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy substitution can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds .
Properties
CAS No. |
1603-43-6 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-methoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C23H18N2O3/c1-26-16-13-11-15(12-14-16)23(27-2)22-21(17-7-3-6-10-20(17)28-23)24-18-8-4-5-9-19(18)25-22/h3-14H,1-2H3 |
InChI Key |
NXNWSAWNDBCOGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


